molecular formula C13H16N4O2S B2518365 benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 1394022-31-1

benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No. B2518365
CAS RN: 1394022-31-1
M. Wt: 292.36
InChI Key: SJHRPDJLHISCBS-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are widely used and studied in medicinal chemistry due to their safety profile and high therapeutic index . They are utilized in various applications such as propellants, explosives, pyrotechnics, and especially chemotherapy .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, 1,2,4-triazole derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines .


Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are diverse. For example, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a related compound, acts as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, one compound had a melting point of 207 °C (dec.) (lit.) .

Mechanism of Action

The primary target of azoles, a class of compounds that includes 1,2,4-triazole derivatives, is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary depending on the specific compound. Some compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Future Directions

Further investigation showed that some 1,2,4-triazole derivatives clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that these compounds could have potential applications in cancer treatment.

properties

IUPAC Name

benzyl N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17-11(15-16-12(17)20)7-8-14-13(18)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHRPDJLHISCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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